molecular formula C11H12N2 B13109281 (4-Methylisoquinolin-5-yl)methanamine

(4-Methylisoquinolin-5-yl)methanamine

Cat. No.: B13109281
M. Wt: 172.23 g/mol
InChI Key: PKDMFQICKNKPSC-UHFFFAOYSA-N
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Description

(4-Methylisoquinolin-5-yl)methanamine is a primary amine derivative featuring an isoquinoline scaffold substituted with a methyl group at the 4-position and a methanamine moiety at the 5-position. Isoquinoline, a heterocyclic aromatic compound with a nitrogen atom at position 2, distinguishes it from quinoline (nitrogen at position 1).

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(4-methylisoquinolin-5-yl)methanamine

InChI

InChI=1S/C11H12N2/c1-8-6-13-7-10-4-2-3-9(5-12)11(8)10/h2-4,6-7H,5,12H2,1H3

InChI Key

PKDMFQICKNKPSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including (4-Methylisoquinolin-5-yl)methanamine, can be achieved through several methods. One common approach is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Another method is the Pictet-Spengler reaction, which uses beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to form tetrahydroisoquinoline derivatives .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and purity. Metal catalysts, such as palladium or copper, are frequently used in these reactions to facilitate the cyclization and condensation steps .

Chemical Reactions Analysis

Types of Reactions

(4-Methylisoquinolin-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

(4-Methylisoquinolin-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: The compound is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methylisoquinolin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include methanamine derivatives with aromatic or heterocyclic frameworks. A comparative analysis is summarized in Table 1.

Table 1: Structural and Molecular Properties of Selected Methanamine Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
(4-Methylisoquinolin-5-yl)methanamine C₁₁H₁₂N₂ 172.23* Not provided 4-methylisoquinoline, 5-methanamine
(6-Methylquinolin-5-yl)methanamine C₁₁H₁₂N₂ 172.23 1211430-40-8 6-methylquinoline, 5-methanamine
[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine C₁₀H₉FN₂O 192.19 401647-22-1 3-fluorophenyl-oxazole, 5-methanamine
[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine C₁₁H₁₂N₂O₂ 218.23 EN300-232123 4-methoxyphenyl-oxazole, 3-methanamine
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine C₁₀H₁₁N₃O 189.22 Not provided 4-methylphenyl-oxadiazole, 2-methanamine

*Calculated based on molecular formula.

Key Observations:

  • Isoquinoline vs. Quinoline Derivatives: The nitrogen position in the aromatic system (isoquinoline vs. quinoline) affects electronic distribution and intermolecular interactions.
  • Heterocyclic Variations: Oxazole and oxadiazole derivatives (e.g., ) introduce electron-deficient rings, which may reduce the basicity of the methanamine group compared to isoquinoline-based analogs.

Solubility and Physicochemical Properties

Experimental solubility data for methylamine in solvents like pyridine and N,N-dimethylformamide (DMF) are documented , though direct measurements for aromatic methanamines are lacking. Key inferences include:

  • Lipophilicity: The 4-methyl group in (4-Methylisoquinolin-5-yl)methanamine likely increases lipophilicity compared to non-methylated analogs, reducing aqueous solubility but enhancing permeability in organic matrices.
  • Solvent Interactions : Polar aprotic solvents (e.g., DMF) may better dissolve aromatic methanamines due to hydrogen-bonding with the amine group, as seen in methylamine solubility trends .

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